molecular formula C12H10ClN3O B3262873 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide CAS No. 362622-88-6

6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide

Cat. No.: B3262873
CAS No.: 362622-88-6
M. Wt: 247.68 g/mol
InChI Key: LRVXOAJTCRFDRK-UHFFFAOYSA-N
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Description

6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide is an organic compound with the molecular formula C12H10ClN3O. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and an N-(m-tolyl)carboxamide group at the 2-position. This compound is typically a white solid or crystalline powder and is soluble in solvents such as chloroform and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with m-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazine derivatives, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(m-tolyl)pyrazine-2-carboxamide is unique due to the presence of both the chlorine atom and the N-(m-tolyl) group, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-3-2-4-9(5-8)15-12(17)10-6-14-7-11(13)16-10/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVXOAJTCRFDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 15B (950 mg, 5.37 mmol) was dissolved in CH2Cl2 (20 mL). Triethylamine (1.10 mL, 7.89 mmol) and m-toluidine (0.70 mL, 6.46 mmol) were added, and the reaction stirred at ambient temperature for 2 h. The reaction mixture was diluted with 0.1M HCl (100 mL) and extracted with CH2Cl2 (3×50 mL). The organic extracts were combined, washed with brine (50 mL), dried over MgSO4, filtered and concentrated under vacuum. The residue was purified by silica gel chromatography (2.5% EtOAc in CH2Cl2, Rf=0.39) to afford the title compound as a white solid (1.11 g, 83%). MS (DCI/NH3) m/z 248 (M+H)+.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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